N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for “N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide” involves the condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde to form Schiff base, which is then reduced with sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with 1,3-benzothiazole-2-carbonyl chloride to form the final product.Molecular Structure Analysis

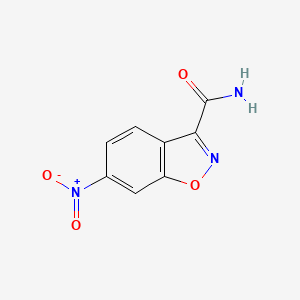

The molecular formula of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” is C16H12N4O2S2 . It has an average mass of 356.422 Da and a monoisotopic mass of 356.040161 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” include condensation, reduction, and nucleophilic substitution. The condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde forms a Schiff base. This Schiff base is then reduced with sodium borohydride to form a hydrazine. Finally, the hydrazine reacts with 1,3-benzothiazole-2-carbonyl chloride to form the final product.Physical And Chemical Properties Analysis

“N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 99.7±0.3 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . Its polar surface area is 133 Å2 , and its molar volume is 234.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study highlighted the synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol. This research represents the first instance of using (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for synthesizing monocyclic 2-azetidinones. These compounds were evaluated for antimicrobial activities against a broad spectrum of Gram-positive and Gram-negative bacterial strains, showing moderate activities. Additionally, certain derivatives displayed antimalarial potential, suggesting that structural modifications could enhance biological activity. The hemolytic activity and mammalian cell toxicity assessments indicated these compounds' potential as medicinal candidates (Alborz et al., 2018).

Chemotherapeutic Agent Development

Another research endeavor designed and synthesized hydrazide and oxadiazole derivatives, starting with 3-methoxyphenol. The synthesized N’-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives were evaluated for in vitro antimicrobial activity against various bacterial and fungal strains. Compounds exhibited higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria. Screening for antiproliferative activity against human tumor cell lines revealed that certain derivatives displayed significant inhibitory activity, particularly against A549 lung and MCF7 breast cancer cell lines, highlighting their promise as chemotherapeutic agents (Kaya et al., 2017).

Liquid Crystalline Behavior and Supramolecular Structure

Research on hydrazide-modified 4-methoxyazobenzene derivatives explored their liquid crystalline properties and supramolecular structure. The study found that the length and parity of the alkyl spacer significantly influence both the supramolecular structure and the liquid crystalline properties of these compounds. This research contributes to the understanding of how chemical modifications can impact the material properties of compounds for potential applications in liquid crystal technology (Bai et al., 2005).

Propiedades

IUPAC Name |

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-12-8-5-9-13-15(12)17-16(23-13)19-18-14(20)10-22-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBSCBCREBVNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326185 |

Source

|

| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824303 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

851978-54-6 |

Source

|

| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)

![N-butyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2649972.png)

![9-(5-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649980.png)

![5-(cinnamylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649984.png)